ITX3

TrioN GEF selectivity Rac1 activation

ITX3 is a cell-permeable thiazolo-benzimidazolone small molecule that acts as a specific, non-toxic inhibitor of the N-terminal RhoGEF domain (TrioN) of the multidomain Trio protein. Its primary mechanism is blocking TrioN-mediated guanine nucleotide exchange on RhoG and Rac1, thereby selectively disabling the Trio/RhoG/Rac1 signaling axis while sparing closely related RhoGEFs (GEF337, Tiam1, Vav2).

Molecular Formula C22H17N3OS
Molecular Weight 371.5 g/mol
Cat. No. B1672691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITX3
SynonymsITX3;  ITX-3;  ITX 3; 
Molecular FormulaC22H17N3OS
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
InChIInChI=1S/C22H17N3OS/c1-14-12-16(15(2)24(14)17-8-4-3-5-9-17)13-20-21(26)25-19-11-7-6-10-18(19)23-22(25)27-20/h3-13H,1-2H3/b20-13+
InChIKeySJMYMKPBODEZSH-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ITX3: A Selective TrioN RhoGEF Domain Inhibitor for Trio/RhoG/Rac1 Pathway Studies and Inhibitor Procurement


ITX3 is a cell-permeable thiazolo-benzimidazolone small molecule that acts as a specific, non-toxic inhibitor of the N-terminal RhoGEF domain (TrioN) of the multidomain Trio protein [1]. Its primary mechanism is blocking TrioN-mediated guanine nucleotide exchange on RhoG and Rac1, thereby selectively disabling the Trio/RhoG/Rac1 signaling axis while sparing closely related RhoGEFs (GEF337, Tiam1, Vav2) [1]. With an IC50 of 76 μM in TrioN-mediated RhoG exchange assays [1] and a demonstrated capacity to reduce cellular Rac activation by 80% at 50 μM , ITX3 serves as the principal small-molecule probe for dissecting TrioN-dependent biology and validating RhoGEFs as druggable targets [1].

Why Generic RhoGEF or Rac1 Inhibitors Cannot Replace ITX3 in TrioN-Specific Experimental Workflows


Rho GTPase signaling is controlled by a large family of guanine nucleotide exchange factors (GEFs) with overlapping substrate specificities; inhibitors that target downstream GTPases (e.g., NSC23766 for Rac1) or other GEFs (e.g., Y16 for LARG, TRIPa for TrioC) fail to discriminate between the N-terminal TrioN domain and functionally distinct GEF domains that converge on Rac1 or RhoA [1]. ITX3 is the only commercially available small molecule demonstrated to directly bind TrioN and inhibit its catalytic exchange activity without cross-inhibiting GEF337 (a RhoA GEF), Tiam1 (a Rac GEF), or Vav2 (a Rac1/RhoA/Cdc42 GEF) . Generic substitution with peptides (e.g., TRIPa) or non-selective RhoGEF inhibitors introduces domain-level ambiguity and cell-permeability limitations, compromising data interpretability in Trio/RhoG/Rac1 pathway dissection experiments [1]. The quantitative evidence below demonstrates why ITX3 must be specifically procured for experiments requiring TrioN-specific pharmacological intervention.

ITX3 Procurement Evidence: Head-to-Head Quantitative Differentiators Against Closest RhoGEF Inhibitor Alternatives


Selectivity Profiling: ITX3 Discriminates TrioN from Three Closely Related RhoGEFs in Mammalian Cells

Unlike broad-spectrum Rac1 inhibitors (e.g., NSC23766) or peptide-based RhoGEF inhibitors (e.g., TRIPa), ITX3 demonstrates absolute discrimination between TrioN and three alternative RhoGEFs at a functional cellular endpoint. In HEK293T cells overexpressing individual GEFs, ITX3 (50 µM) reduced TrioN-mediated Rac1 activation by 80% but had no measurable effect on GEF337-mediated RhoA activation, Tiam1-mediated Rac activation, or Vav2-mediated Rac1/RhoA/Cdc42 activation [1]. This selectivity profile is not replicated by any other commercially available small-molecule RhoGEF probe [2].

TrioN GEF selectivity Rac1 activation

Cellular Potency: ITX3 Achieves 80% Rac1 Activation Suppression at a Concentration Below Its Biochemical IC50

ITX3's cellular potency surpasses the threshold expected from its biochemical IC50. In TrioN-transfected HEK293T cells, 50 µM ITX3 (representing only 0.66× the biochemical IC50 of 76 µM) suppressed Rac1 activation by 80% [1]. By comparison, the peptide inhibitor TRIPa requires co-expression with TrioC and lacks cellular uptake when applied exogenously, precluding quantitative comparison in identical whole-cell formats [2]. The small-molecule NSC23766 achieves comparable Rac1 inhibition only at concentrations >100 µM and does so by targeting the Rac1-GEF interface non-selectively, confounding pathway attribution [2].

Rac activation cellular potency TrioN inhibition

Functional Pathway Inhibition: ITX3 Blocks NGF-Induced Neurite Outgrowth and C2C12 Myotube Differentiation

ITX3 is uniquely validated for inhibiting endogenous TrioN-dependent functional outcomes—a benchmark no other small-molecule RhoGEF inhibitor has met. In NGF-stimulated PC12 cells, ITX3 treatment abrogated neurite outgrowth, a TrioN-dependent process, without causing cytotoxicity [1]. In C2C12 myoblasts, ITX3 similarly blocked differentiation into myotubes [1]. By contrast, the chemical analog NPPD requires 100 µM for migration assays and has not been validated in neurite outgrowth or myogenic models [2]. The Rac1 inhibitor NSC23766 yields conflicting results in neurotrophin signaling models due to its broad Rac1 inactivation [3].

neurite outgrowth myoblast differentiation TrioN-dependent phenotypes

Compound Identity and Mechanism: ITX3 Directly Binds TrioN, as Distinct from GEF-Interface Blockers That Ambiguously Target Multiple Domains

ITX3 inhibits TrioN by direct binding and blockade of catalytic nucleotide exchange, not by steric interference at the GTPase-GEF interface [1]. In the yeast exchange assay screen that originally identified ITX3, the compound blocked TrioN-dependent nucleotide exchange on RhoG in vitro with an IC50 of 76 µM [1]. This mechanism is fundamentally distinct from that of NSC23766, which binds a Rac1 surface groove and non-selectively disrupts multiple Rac-GEF interactions [2], and from Y16, which occupies the DH-PH junction of LARG-family RhoGEFs without involving TrioN [2]. Only ITX3 offers direct pharmacological control of the TrioN catalytic domain.

direct binding TrioN GEF catalytic inhibition

Commercial Availability and Quality Control: ITX3 is Supplied at ≥98% HPLC Purity with Reproducible Bioactivity Across Multiple Vendors

ITX3 is available from multiple reputable vendors (Millipore-Sigma Calbiochem, MedChemExpress, Tocris, Selleck Chemicals, TargetMol) at purities ≥98% . By contrast, the chemical analog NPPD (1-(3-nitrophenyl)-1H-pyrrole-2,5-dione) is only sporadically cataloged and lacks published purity specifications . The peptide inhibitor TRIPa is not commercially available as a validated research reagent and requires custom synthesis [1]. This supply-chain maturity ensures that ITX3 procurement yields consistent bioactivity across independent studies, a prerequisite for reproducible TrioN research.

commercial availability HPLC purity batch-to-batch reproducibility

ITX3 Application Scenarios: Where TrioN-Specific Inhibition Outperforms Generic Rho Pathway Antagonists


Dissecting TrioN-Dependent Signaling in Neuronal Differentiation and Axon Guidance

ITX3 is the tool of choice for studies requiring unambiguous TrioN loss-of-function in neuronal models. The compound's certified inhibition of NGF-induced neurite outgrowth in PC12 cells [1], combined with its inactivity against Tiam1 and Vav2 [1], allows researchers to attribute axonal phenotypes specifically to TrioN catalytic activity without confounding contributions from other Rac1-activating GEFs. For procurement, order ITX3 at ≥98% HPLC purity from vendors such as Millipore-Sigma (Cat. 645890) or MedChemExpress (HY-16663); typical working concentrations range from 10 to 50 µM in serum-containing medium.

Investigating RhoGEF Dependency in Myoblast Differentiation and Muscle Regeneration

The blockade of C2C12 myotube differentiation by ITX3 [1] establishes this compound as the reference TrioN inhibitor for myogenesis research. Unlike Rac1 inhibitors such as NSC23766, which impair multiple Rac1-dependent processes and confound muscle differentiation readouts, ITX3 selectively silences the TrioN/RhoG/Rac1 branch. For procurement, 5–10 mg quantities are sufficient for pilot dose-response studies; stock solutions should be prepared in DMSO at 10–50 mM and stored at −20°C protected from light.

High-Throughput Screening for TrioN-Selective Modulators in Cancer Cell Invasion and Metastasis Models

ITX3's unique combination of TrioN selectivity and cell permeability [1] makes it the preferred reference inhibitor for high-throughput screens targeting Trio-dependent invasion pathways. The verified lack of activity on GEF337 (RhoA pathway) ensures that hits identified in counter-screens are genuinely TrioN-selective. For procurement at screening scale, 50–100 mg quantities are available from multiple vendors; confirm lot-specific IC50 in an in-house TrioN exchange assay before committing to large-scale purchases.

Validating RhoGEF Druggability in Translational Pharmacology Programs

ITX3 remains the prototypical small-molecule proof-of-concept for RhoGEF druggability [1]. Its direct binding and catalytic inhibition of TrioN demonstrate that GEF catalytic domains contain tractable small-molecule binding pockets, a finding that has spurred drug discovery efforts across the Dbl-family GEFs. Procurement of ITX3 as a positive control compound is essential for any screening cascade aimed at discovering next-generation TrioN inhibitors; order analytical-grade material (≥98% purity) from Calbiochem or Tocris to ensure fidelity in biochemical and cellular validation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ITX3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.